1-Pyrenemethanol
Overview
Description
1-Pyrenemethanol, also known as 1-(1-Hydroxymethyl)pyrene, is an organic compound with the molecular formula C17H12O. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and features a hydroxymethyl group attached to the first carbon of the pyrene ring system. This compound is known for its fluorescent properties and is used in various scientific applications .
Mechanism of Action
Mode of Action
The exact mode of action of 1-Pyrenemethanol is not fully understood. It is known that this compound can interact with its targets, leading to various biochemical changes. For instance, it has been used for the synthesis of pincer-like benzene-bridged fluorescent selective sensor for adenosine-5′-triphosphate (ATP) detection . The detailed mechanism of these interactions and the resulting changes are still under investigation .
Biochemical Pathways
This compound may affect various biochemical pathways. It has been used as a starting material for the synthesis of pyrene-end poly(glycidyl methacrylate) polymer . It also serves as an initiator for the synthesis of pyrene core star polymers .
Result of Action
It is known that this compound can be used for the synthesis of 1-pyrenecarboxaldehyde, an important intermediate in pharmaceutical and agrochemical fields . The specific molecular and cellular effects of this compound’s action require further investigation .
Biochemical Analysis
Biochemical Properties
1-Pyrenemethanol interacts with various biomolecules in biochemical reactions. It is used as a starting material for the synthesis of pyrene-end poly (glycidyl methacrylate) polymer
Cellular Effects
It is known that it can be used for the synthesis of pincer-like benzene-bridged fluorescent selective sensor for ATP detection , which suggests that it may have some influence on cell signaling pathways and cellular metabolism.
Molecular Mechanism
It is known to be used as an initiator for the synthesis of pyrene core star polymers , suggesting that it may have some binding interactions with biomolecules and may influence changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Pyrenemethanol can be synthesized through several methods. One common approach involves the reduction of 1-pyrenecarboxaldehyde using reducing agents such as sodium borohydride (NaBH4) in a suitable solvent like methanol. The reaction typically proceeds under mild conditions and yields this compound as a solid product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The choice of reducing agents and solvents may vary based on cost, availability, and environmental considerations .
Chemical Reactions Analysis
Types of Reactions: 1-Pyrenemethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-pyrenecarboxaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in an acidic medium
Substitution: The hydroxymethyl group can participate in substitution reactions, leading to the formation of derivatives like 1-pyrenemethylamine or 1-pyrenemethyl chloride
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3), acidic medium.
Reduction: Sodium borohydride (NaBH4), methanol.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution product
Major Products:
Oxidation: 1-Pyrenecarboxaldehyde.
Reduction: this compound.
Substitution: 1-Pyrenemethylamine, 1-Pyrenemethyl chloride
Scientific Research Applications
1-Pyrenemethanol has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe in various chemical analyses and as a starting material for the synthesis of other pyrene derivatives
Biology: The compound’s fluorescent properties make it useful in studying biological systems, including tracking molecular interactions and cellular processes
Medicine: Research has explored its potential in drug delivery systems and as a component in diagnostic assays
Industry: this compound is used in the production of polymers and other materials with specific optical properties
Comparison with Similar Compounds
1-Pyrenebutanol: Similar structure with a butanol group instead of a hydroxymethyl group.
1-Pyrenecarboxaldehyde: An oxidized form of 1-Pyrenemethanol with an aldehyde group.
1-Hydroxypyrene: A hydroxyl group attached directly to the pyrene ring
Uniqueness: this compound is unique due to its specific hydroxymethyl group, which imparts distinct chemical reactivity and fluorescent properties. This makes it particularly useful in applications requiring precise molecular interactions and fluorescence-based analyses .
Properties
IUPAC Name |
pyren-1-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O/c18-10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)17(13)16(11)12/h1-9,18H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDMLQSGYUCLDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179219 | |
Record name | 1-Hydroxymethylpyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90179219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24463-15-8 | |
Record name | 1-Pyrenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24463-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Hydroxymethylpyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024463158 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Hydroxymethylpyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90179219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-HYDROXYMETHYLPYRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C76UX3EH8M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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